2-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]propan-1-amine
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Overview
Description
2-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]propan-1-amine is a chemical compound that features a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyridine ring, which is then functionalized with a trifluoromethyl group.
Reaction Conditions: The reaction conditions often involve the use of strong bases and nucleophiles to introduce the trifluoromethyl group. Common reagents include trifluoromethyl iodide and a suitable base such as potassium carbonate.
Final Steps:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The trifluoromethyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
2-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]propan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in medicinal chemistry for targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-[6-(trifluoromethyl)pyridin-2-yl]propan-1-amine
- 2-Methyl-1-[6-(trifluoromethyl)pyridin-4-yl]propan-1-amine
Uniqueness
The unique positioning of the trifluoromethyl group on the pyridine ring in 2-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]propan-1-amine distinguishes it from similar compounds. This positioning can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H13F3N2 |
---|---|
Molecular Weight |
218.22 g/mol |
IUPAC Name |
2-methyl-1-[6-(trifluoromethyl)pyridin-3-yl]propan-1-amine |
InChI |
InChI=1S/C10H13F3N2/c1-6(2)9(14)7-3-4-8(15-5-7)10(11,12)13/h3-6,9H,14H2,1-2H3 |
InChI Key |
ILYLRPGUZDIUGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CN=C(C=C1)C(F)(F)F)N |
Origin of Product |
United States |
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